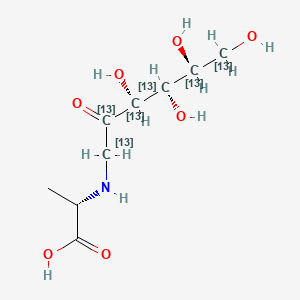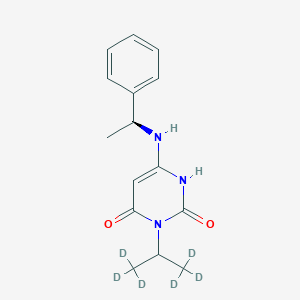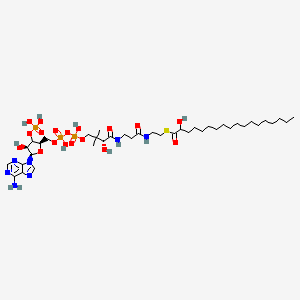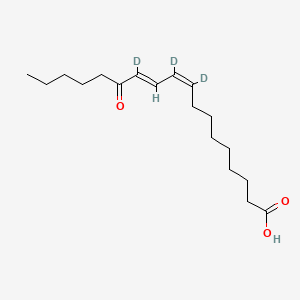
Fructose-alanine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose-alanine-13C6 is a compound where the carbon atoms in the fructose and alanine molecules are labeled with the stable isotope carbon-13. This labeling is particularly useful in scientific research for tracing and quantifying metabolic pathways. The compound is often used as a tracer in metabolic studies due to its stability and the ease with which it can be detected using mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fructose-alanine-13C6 typically involves the incorporation of carbon-13 into the precursor molecules of fructose and alanine. This can be achieved through various synthetic routes, including the use of carbon-13 labeled glucose and subsequent enzymatic or chemical conversion to fructose and alanine. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the labeled compounds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions: Fructose-alanine-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the keto groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the amino group of alanine or the hydroxyl groups of fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield keto acids, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Fructose-alanine-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and fluxes of carbon in various biochemical processes.
Biology: Helps in studying the metabolic fate of fructose and alanine in living organisms.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency of labeled compounds.
Mechanism of Action
The mechanism of action of Fructose-alanine-13C6 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the movement and transformation of the compound through various biochemical reactions. This helps in identifying metabolic intermediates and understanding the dynamics of metabolic networks.
Comparison with Similar Compounds
Fructose-alanine-12C6: The non-labeled version of the compound.
L-Phenyl-13C6-alanine: Another carbon-13 labeled amino acid used in similar metabolic studies.
Uniqueness: Fructose-alanine-13C6 is unique due to its dual labeling of both fructose and alanine, making it particularly useful for studying complex metabolic pathways involving both carbohydrates and amino acids. Its stability and ease of detection further enhance its utility in research applications.
Properties
Molecular Formula |
C9H17NO7 |
|---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-4(9(16)17)10-2-5(12)7(14)8(15)6(13)3-11/h4,6-8,10-11,13-15H,2-3H2,1H3,(H,16,17)/t4-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |
InChI Key |
MJRIHYBPSWPPOI-LAWNBIMSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Canonical SMILES |
CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)







![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

